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Compound of Interest

Compound Name:
(2-Bromophenyl)(4-chloro-3-

fluorophenyl)methanol

Cat. No.: B8003353

Get Quote

Document Type: Technical Whitepaper & Procurement Guide Subject: (2-Bromophenyl)(4-
chloro-3-fluorophenyl)methanol (CAS 1443351-39-0) Author Persona: Senior Application

Scientist, Medicinal Chemistry Division

Compound Intelligence & Structural Significance
Chemical Identity[1][2][3][4]

CAS Registry Number: 1443351-39-0[1][2][3]

IUPAC Name: (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol[2][4]

Molecular Formula: C₁₃H₉BrClFO[1]

Molecular Weight: 315.57 g/mol

Key Functional Motifs:

Benzhydrol Core: A privileged scaffold in medicinal chemistry, serving as a precursor to

diarylmethanes and diarylethers.
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Orthogonal Halogenation: The molecule features three distinct halogens (Br, Cl, F) at

specific positions (2-, 4'-, 3'-), allowing for highly selective sequential functionalization

(e.g., Lithium-Halogen exchange at Br, SNAr potential at F).

Research Applications
This compound is a high-value Building Block used primarily in:

SGLT2 Inhibitor Analogs: The diarylmethane motif is structurally homologous to the aglycone

core of gliflozins (e.g., Empagliflozin), where the -OH is reduced to a methylene bridge.

Fragment-Based Drug Discovery (FBDD): The presence of the chiral hydroxyl group and the

steric bulk of the ortho-bromo substituent makes it an ideal probe for exploring hydrophobic

pockets in GPCRs and ion channels.

Chiral Synthesis: As a racemic secondary alcohol, it serves as a substrate for kinetic

resolution studies or enantioselective derivatization.

Supply Chain Landscape: Suppliers & Price
Analysis[8]
Market Status: Niche Research Chemical. CAS 1443351-39-0 is not a commodity chemical; it

is a "make-to-order" or "catalog library" item. Prices reflect its status as a specialized

intermediate for SAR libraries.

Verified Supplier Index (Research Grade >97%)
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Supplier
Category

Vendor
Examples

Purity Grade Est. Lead Time
Price Index
(Per Gram)*

Primary Catalog
ABCR GmbH

(Germany)
97%+ 1-2 Weeks €180 - €250

Asian

CRO/Stock

Bidepharm

(Shanghai)
98% 3-5 Days $85 - $150

Aggregation
Combi-Blocks

(USA)
95-98% 2-3 Weeks $120 - $200

Custom

Synthesis
Enamine / WuXi >98% 4-6 Weeks RFQ Based

*Note: Prices are estimated based on Q1 2025 market data for halogenated benzhydrols of

similar complexity. "RFQ" indicates Request for Quote is required.

Sourcing Strategy & Risk Mitigation
Stereochemistry Warning: Unless specified as (R)- or (S)-, CAS 1443351-39-0 is supplied as

a racemate. If your biological target is chiral (which is 99% likely), you must factor in the cost

of Chiral HPLC separation or purchase the corresponding ketone precursor for asymmetric

reduction.

Purity Criticality: For Suzuki coupling applications, ensure the Certificate of Analysis (CoA)

reports low Palladium (Pd) content if the batch was synthesized via prior cross-coupling,

although this specific molecule is likely made via Grignard addition (Aryl-MgBr + Aldehyde),

which avoids heavy metals but risks residual magnesium salts.

Technical Utilization: Experimental Protocols
Solubility & Handling

Solvent Compatibility: Highly soluble in DMSO, DMF, DCM, and MeOH. Sparingly soluble in

hexanes. Insoluble in water.[5]

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The benzylic alcohol is

prone to oxidation to the ketone (Benzophenone analog) if exposed to air/light over
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prolonged periods.

Protocol: Conversion to Diarylmethane (Reduction)
In many drug discovery campaigns (e.g., Gliflozin synthesis), the hydroxyl group is a handle to

be removed to form a methylene bridge.

Objective: Reduction of CAS 1443351-39-0 to 2-bromo-1-(4-chloro-3-fluorobenzyl)benzene.

Step-by-Step Methodology:

Dissolution: Dissolve 1.0 eq (315 mg, 1 mmol) of CAS 1443351-39-0 in anhydrous

Dichloromethane (DCM) (5 mL) under Nitrogen.

Activation: Cool to 0°C. Add Triethylsilane (Et₃SiH) (3.0 eq).

Catalysis: Dropwise add Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) (2.0 eq). Caution:

Exothermic.

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC

(Hexane/EtOAc 9:1). The alcohol spot (lower Rf) should disappear, replaced by the non-

polar diarylmethane (high Rf).

Quench: Quench with sat. NaHCO₃ (aq).

Workup: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

Purification: Flash column chromatography (100% Hexanes to 5% EtOAc/Hexanes).

Protocol: Palladium-Catalyzed Cross-Coupling (Suzuki-
Miyaura)
Utilizing the ortho-Bromo handle for scaffold extension.

Logic: The ortho-position is sterically hindered. High-activity catalysts are required.

Catalyst: Pd(dppf)Cl₂ or Pd(Amphos)Cl₂ (5 mol%).
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Base: K₃PO₄ (3.0 eq).

Solvent: 1,4-Dioxane/Water (4:1).

Temperature: 90°C (sealed tube).

Note: The free hydroxyl group can poison catalysts or undergo side reactions. Protection

(e.g., TBS-Cl) is recommended prior to coupling.

Visualization: Synthetic Divergence & Logic
The following diagram illustrates the strategic utility of CAS 1443351-39-0 as a divergence

point in library synthesis.
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Caption: Synthetic divergence map for CAS 1443351-39-0, highlighting its versatility as a

precursor for ketones, diarylmethanes, and extended biaryl systems.

Quality Control Checklist (The "Trustworthiness"
Pillar)
When receiving this compound from a vendor, use this checklist to validate the material before

introducing it into a biological assay or synthesis pipeline:
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¹H NMR (DMSO-d6):

Look for the benzylic proton (CH-OH) signal around δ 5.8 - 6.2 ppm (doublet, couples with

OH).

Verify the integration of aromatic protons (7 protons total).

Red Flag:[6] A singlet around δ 10.0 ppm indicates oxidation to the aldehyde/ketone.

LC-MS:

Expect [M+H]⁺ or [M-OH]⁺ peaks. The bromine isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br)

must be clearly visible.

Chlorine isotope pattern (3:1 for ³⁵Cl/³⁷Cl) should also be distinct.

Water Content (Karl Fischer):

Ensure <0.5%. Water interferes with subsequent anhydrous coupling reactions

(Grignard/Lithiation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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